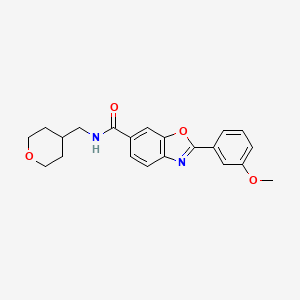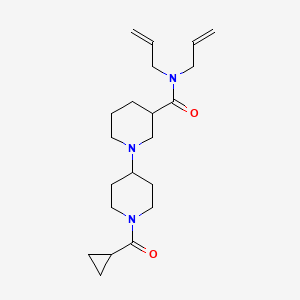![molecular formula C21H27N3O3 B6117715 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6117715.png)
2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile, also known as DMEMN, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, particularly in the treatment of cancer.
作用机制
The exact mechanism of action of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood. However, it is believed that 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile inhibits the activity of protein kinase B (PKB/Akt), which is a key regulator of cell survival and proliferation. Inhibition of PKB/Akt leads to the activation of various apoptotic pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. In addition to its anticancer properties, 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile has also been shown to possess antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the major advantages of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile is its selectivity towards cancer cells, which reduces the risk of toxicity towards normal cells. However, one of the limitations of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile is its poor solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile. One potential direction is to investigate the efficacy of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile in combination with other anticancer agents. Another direction is to explore the potential of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile in the treatment of other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of more efficient synthesis methods and the optimization of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile's pharmacokinetic properties are also areas of interest for future research.
Conclusion:
2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile is a promising compound that has shown potential in the treatment of cancer. Its selectivity towards cancer cells and minimal toxicity towards normal cells make it an attractive candidate for further research. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties will pave the way for the development of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile as a potential anticancer agent.
合成方法
The synthesis of 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-chloro-4-methoxymethyl-6-methylnicotinonitrile with 3,4-diethoxyphenethylamine. The reaction is carried out in the presence of a base and an organic solvent. The resulting product is then purified using column chromatography. The yield of the synthesis method is reported to be around 70%.
科学研究应用
2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile has been extensively studied for its potential anticancer properties. In vitro studies have shown that 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-4-(methoxymethyl)-6-methylnicotinonitrile has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
属性
IUPAC Name |
2-[2-(3,4-diethoxyphenyl)ethylamino]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-5-26-19-8-7-16(12-20(19)27-6-2)9-10-23-21-18(13-22)17(14-25-4)11-15(3)24-21/h7-8,11-12H,5-6,9-10,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTXUFAPNJOFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC(=CC(=C2C#N)COC)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)



![[1-(4-fluoro-3-methoxybenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6117682.png)
![N-(4-fluorophenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6117684.png)
![4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6117688.png)
![3-(4-chlorophenyl)-7-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117699.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6117702.png)
![4-[(1-acetyl-4-piperidinyl)amino]-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6117704.png)